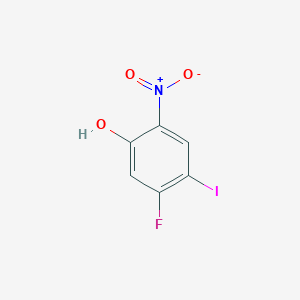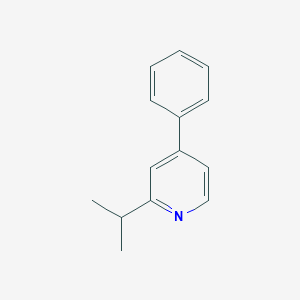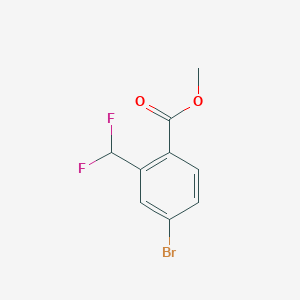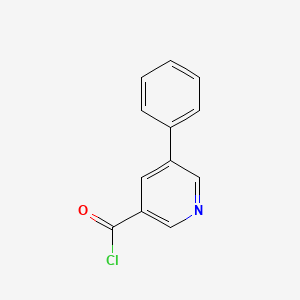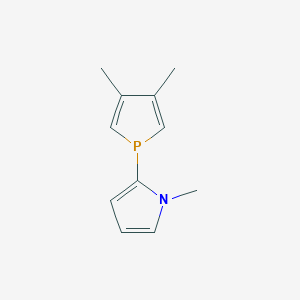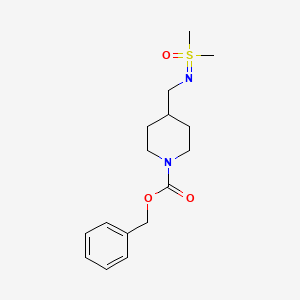
Benzyl 4-(((dimethyl(oxo)-l6-sulfaneylidene)amino)methyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 4-(((dimethyl(oxo)-l6-sulfaneylidene)amino)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a benzyl group, and a sulfaneylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(((dimethyl(oxo)-l6-sulfaneylidene)amino)methyl)piperidine-1-carboxylate typically involves multiple steps. One common route includes the reaction of piperidine with benzyl chloroformate to form benzyl piperidine-1-carboxylate. This intermediate is then reacted with dimethyl sulfoxide (DMSO) and a suitable base to introduce the sulfaneylidene moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 4-(((dimethyl(oxo)-l6-sulfaneylidene)amino)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfaneylidene moiety can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfaneylidene group to a thioether.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and bases such as potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include sulfone derivatives, thioethers, and various substituted benzyl piperidine-1-carboxylates.
Wissenschaftliche Forschungsanwendungen
Benzyl 4-(((dimethyl(oxo)-l6-sulfaneylidene)amino)methyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Benzyl 4-(((dimethyl(oxo)-l6-sulfaneylidene)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The sulfaneylidene moiety can interact with thiol groups in proteins, leading to enzyme inhibition. Additionally, the piperidine ring can bind to receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl piperidine-1-carboxylate: Lacks the sulfaneylidene moiety, making it less reactive in certain chemical reactions.
Dimethyl sulfoxide derivatives: These compounds share the sulfaneylidene group but differ in their overall structure and reactivity.
Uniqueness
Benzyl 4-(((dimethyl(oxo)-l6-sulfaneylidene)amino)methyl)piperidine-1-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C16H24N2O3S |
|---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
benzyl 4-[[[dimethyl(oxo)-λ6-sulfanylidene]amino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O3S/c1-22(2,20)17-12-14-8-10-18(11-9-14)16(19)21-13-15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3 |
InChI-Schlüssel |
OZOVJCCAXGREBM-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=NCC1CCN(CC1)C(=O)OCC2=CC=CC=C2)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


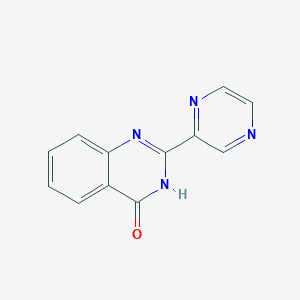
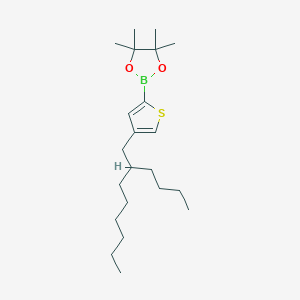
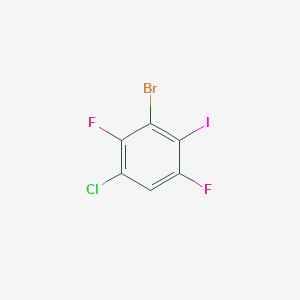
![ethyl N-[(4-chlorophenyl)carbonyl]alaninate](/img/structure/B15200068.png)
amino]benzoic acid](/img/structure/B15200078.png)
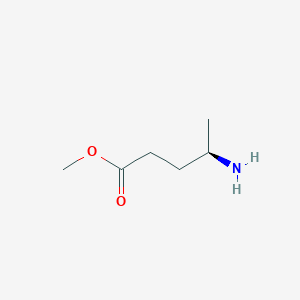

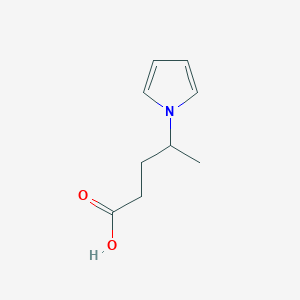
![4-Chloro-5-fluoro-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B15200105.png)
